molecular formula C8H18ClNO2 B6343420 Ethyl 3-(isopropylamino)propanoate hydrochloride CAS No. 1176419-84-3

Ethyl 3-(isopropylamino)propanoate hydrochloride

Cat. No.: B6343420
CAS No.: 1176419-84-3
M. Wt: 195.69 g/mol
InChI Key: JBBIZVMYZXPFAO-UHFFFAOYSA-N
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Description

Ethyl 3-(isopropylamino)propanoate hydrochloride is an organic compound with the molecular formula C8H17NO2·HCl. It is a hydrochloride salt of ethyl 3-(isopropylamino)propanoate, which is an ester derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(isopropylamino)propanoate hydrochloride can be synthesized through the esterification of 3-(isopropylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(isopropylamino)propanoate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(isopropylamino)propanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as alkyl halides can react with the amino group under basic conditions.

Major Products

    Hydrolysis: 3-(isopropylamino)propanoic acid and ethanol.

    Reduction: 3-(isopropylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(isopropylamino)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(isopropylamino)propanoate hydrochloride involves its interaction with biological molecules. The ester group can undergo hydrolysis to release the active 3-(isopropylamino)propanoic acid, which can interact with enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3-(isopropylamino)propanoate hydrochloride can be compared with other similar compounds such as:

    Ethyl 3-(methylamino)propanoate hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 3-(ethylamino)propanoate hydrochloride: Contains an ethyl group instead of an isopropyl group.

    Ethyl 3-(tert-butylamino)propanoate hydrochloride: Features a tert-butyl group, providing different steric and electronic properties.

The uniqueness of this compound lies in its specific isopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-(propan-2-ylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)5-6-9-7(2)3;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBIZVMYZXPFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-84-3
Record name β-Alanine, N-(1-methylethyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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